molecular formula C12H8ClNO4 B1614231 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine CAS No. 898785-77-8

2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

Cat. No.: B1614231
CAS No.: 898785-77-8
M. Wt: 265.65 g/mol
InChI Key: QTARQNVGSDXIQF-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine is a heterocyclic compound that contains both a pyridine ring and a furan ring. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Scientific Research Applications

2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine involves multiple steps, typically starting with the chlorination of pyridine derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve optimized reaction conditions, including precise temperature control, the use of catalysts, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Reagents: Used for substitution reactions, such as sodium methoxide or potassium tert-butoxide.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyridine derivatives, while oxidation and reduction reactions can produce different furan and pyridine compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(chloromethyl)pyridine: Another pyridine derivative with similar chemical properties.

    Methyl 5-(6-chloronicotinoyl)furan-2-carboxylate: A compound with a similar structure and functional groups.

Uniqueness

2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine is unique due to its combination of a pyridine ring and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

IUPAC Name

methyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4/c1-17-12(16)9-4-3-8(18-9)11(15)7-2-5-10(13)14-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTARQNVGSDXIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642153
Record name Methyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-77-8
Record name Methyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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